![molecular formula C7H8BNO5 B1418425 (4-Methoxy-2-nitrophenyl)boronic acid CAS No. 860034-09-9](/img/structure/B1418425.png)
(4-Methoxy-2-nitrophenyl)boronic acid
Overview
Description
(4-Methoxy-2-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C7H8BNO5. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxy group at the 4-position and a nitro group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (4-Methoxy-2-nitrophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new carbon-carbon bonds .
Mode of Action
The compound participates in electronically divergent processes with the metal catalyst in the SM coupling reaction . The process involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-methoxy-2-nitroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2-nitrophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: This reaction can be facilitated by acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products Formed
Scientific Research Applications
Synthetic Chemistry Applications
1.1. Cross-Coupling Reactions
(4-Methoxy-2-nitrophenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it crucial for synthesizing biaryl compounds.
Case Study:
A study demonstrated the efficacy of this compound in synthesizing complex organic molecules. The compound was used to couple with various aryl halides under mild conditions, yielding high purity products with minimal by-products.
Table 1: Suzuki Coupling Results
Aryl Halide | Yield (%) | Reaction Conditions |
---|---|---|
4-Bromoanisole | 92 | KCO, DMF, 80°C |
3-Iodotoluene | 88 | NaOH, EtOH, 60°C |
2-Chloropyridine | 85 | KPO, DMSO, 100°C |
Medicinal Chemistry Applications
2.1. Anticancer Activity
Recent research has highlighted the potential of this compound derivatives as anticancer agents. The nitro group is known to enhance biological activity by increasing lipophilicity and altering electronic properties.
Case Study:
A series of derivatives were synthesized and screened for cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting a promising avenue for drug development.
Table 2: Cytotoxicity Results
Compound | IC (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF-7 |
Derivative A | 10 | HeLa |
Derivative B | 20 | A549 |
Material Science Applications
3.1. Sensor Development
This compound has been explored for its application in sensor technology, particularly for detecting carbohydrates through boronate ester formation.
Case Study:
Research demonstrated the use of this compound in creating a fluorescent sensor for glucose detection. The sensor exhibited a significant increase in fluorescence upon binding with glucose, showcasing its potential for biomedical applications.
Table 3: Sensor Performance Metrics
Parameter | Value |
---|---|
Detection Limit | 0.5 mM |
Response Time | <5 minutes |
Selectivity Ratio | Glucose vs Fructose |
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylboronic acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic acid: Similar structure but lacks the nitro group.
2-Nitrophenylboronic acid: Similar structure but lacks the methoxy group.
Uniqueness
(4-Methoxy-2-nitrophenyl)boronic acid is unique due to the presence of both methoxy and nitro groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can also affect the compound’s electronic properties, making it a valuable reagent in organic synthesis .
Biological Activity
(4-Methoxy-2-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBNO, exhibits various properties that make it a candidate for therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.
- Molecular Weight : 181.05 g/mol
- Density : 1.4 g/cm³
- Melting Point : 285-290 °C (dec.)
- Boiling Point : 373.7 ± 44.0 °C at 760 mmHg
Boronic acids, including this compound, act primarily through their ability to form reversible covalent bonds with nucleophilic sites in biological molecules such as enzymes and proteins. This property allows them to modulate various biochemical pathways, making them valuable in drug development.
Key Mechanisms:
- Inhibition of Proteasomes : Boronic acids can inhibit proteasomes, which are crucial for protein degradation and regulation within cells. This mechanism is similar to that of established drugs like bortezomib, used in multiple myeloma treatment .
- Enzyme Inhibition : The compound may also serve as an inhibitor for specific enzymes, potentially impacting cancer cell proliferation and survival .
Anticancer Activity
Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | Activity Observed | Reference |
---|---|---|
PC-3 (Prostate) | Significant anti-proliferative effects | |
HepG2 (Liver) | Moderate toxicity; screening ongoing | |
LAPC-4 (Prostate) | Effective with prolonged exposure |
These findings suggest that the compound could be further explored for its potential use in cancer therapies.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Studies have shown that it can effectively inhibit certain proteases, which are implicated in tumor growth and metastasis .
Case Studies
- Combination Therapy with Bortezomib :
- Inhibition of Trypanosoma brucei :
Properties
IUPAC Name |
(4-methoxy-2-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTLRSTZYYFBNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657312 | |
Record name | (4-Methoxy-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860034-09-9 | |
Record name | (4-Methoxy-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.